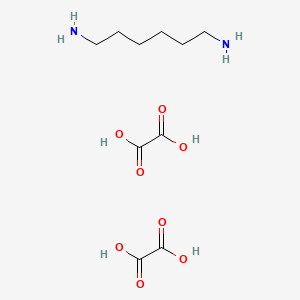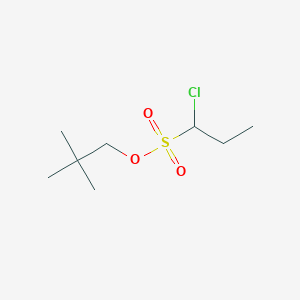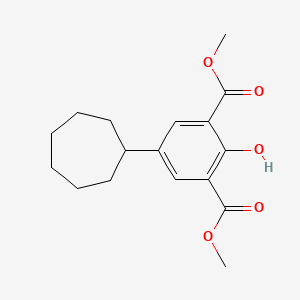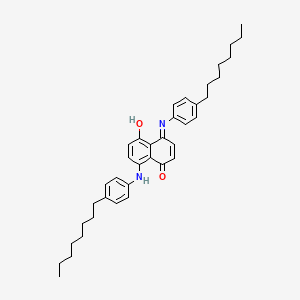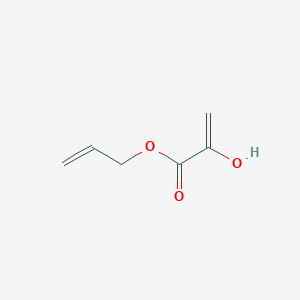![molecular formula C13H21N3S B14372506 5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine CAS No. 90139-01-8](/img/structure/B14372506.png)
5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. Compounds containing these structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves a multi-component reaction. This reaction typically includes aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]− under solvent-free conditions and microwave irradiation . Another method involves a one-pot synthesis using a combination of [3 + 3] cycloaddition, reduction, and deamination reactions .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the electron-withdrawing thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. It also disrupts the cell membrane of bacteria, causing cell lysis .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Known for its antimicrobial activity.
2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Exhibits anticancer properties.
Uniqueness
5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
90139-01-8 |
|---|---|
Molecular Formula |
C13H21N3S |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
5,7,7-trimethyl-2-pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C13H21N3S/c1-5-6-7-8-11-15-16-10(2)9-13(3,4)14-12(16)17-11/h9H,5-8H2,1-4H3 |
InChI Key |
PRBZRWZHOAWZCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN2C(=CC(N=C2S1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


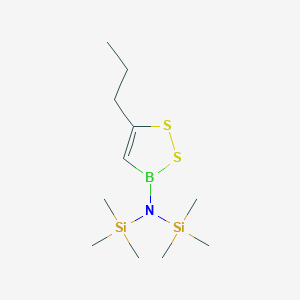
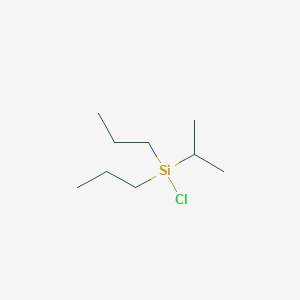
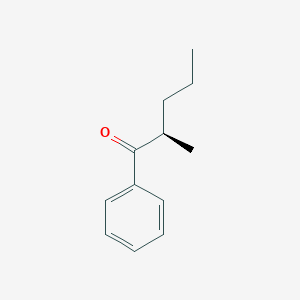
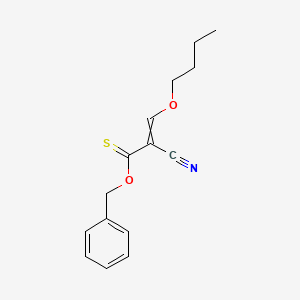
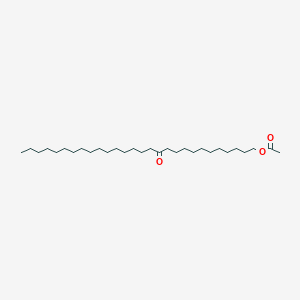
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
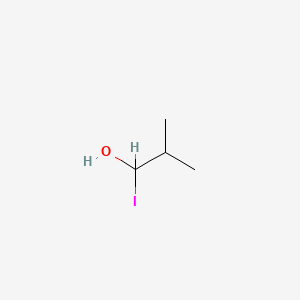
![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
